7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a styryl group at the 7-position and a carbonitrile group at the 3-position. This unique structure contributes to its potential pharmacological properties.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects . They have also been associated with inhibitory activity against certain kinases .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of certain kinases, which play crucial roles in cell signaling .
Biochemical Pathways
Given the reported kinase inhibitory activity of related compounds , it can be inferred that it may impact pathways involving these kinases, leading to downstream effects on cell signaling and function.
Result of Action
Based on the reported biological activities of related compounds , it can be inferred that it may have potential anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects.
Biochemical Analysis
Biochemical Properties
Related pyrazolo[1,5-a]pyrimidines have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have cytotoxic activities against various cell lines
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various aldehydes or ketones.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where the pyrazolo[1,5-a]pyrimidine core is reacted with a styrene derivative in the presence of a palladium catalyst.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core is replaced by a cyano group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The styryl group or other substituents on the pyrazolo[1,5-a]pyrimidine core can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the styryl group but shares the core structure.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains an amino group instead of a styryl group.
Uniqueness
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of both the styryl and carbonitrile groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields .
Properties
CAS No. |
320417-33-2 |
---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H |
InChI Key |
ZITRGYAJUWLPBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
solubility |
not available |
Origin of Product |
United States |
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